1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C9H10F2OS and a molecular weight of 204.24 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1-thiol group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with ethanethiol in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding ethane derivative.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding ethane derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Difluoromethoxy)phenyl]ethanamine: Similar structure but with an amine group instead of a thiol group.
1-[4-(Difluoromethoxy)phenyl]ethanol: Contains a hydroxyl group instead of a thiol group.
1-[4-(Difluoromethoxy)phenyl]propan-1-one: Contains a ketone group instead of a thiol group.
Uniqueness
1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol is unique due to the presence of both the difluoromethoxy and thiol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10F2OS |
---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]ethanethiol |
InChI |
InChI=1S/C9H10F2OS/c1-6(13)7-2-4-8(5-3-7)12-9(10)11/h2-6,9,13H,1H3 |
InChI Key |
JJZSFGZEIRSSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)S |
Origin of Product |
United States |
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